富格雷酸钠

描述

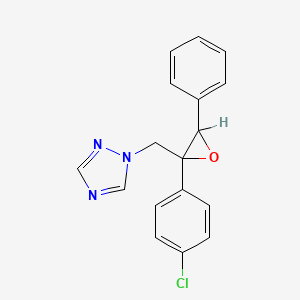

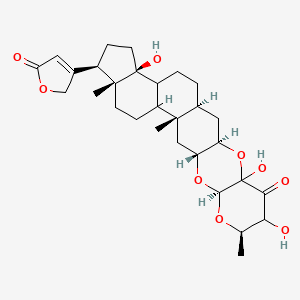

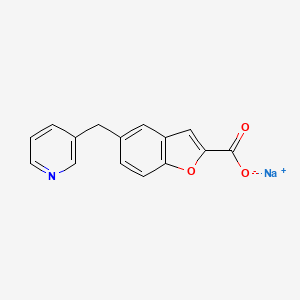

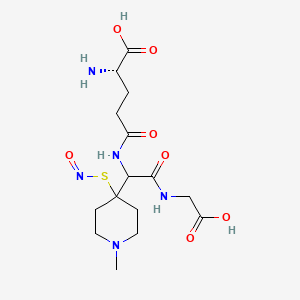

Furegrelate sodium, also known as sodium 5-(3’-pyridinylmethyl)benzofurancarboxylic acid (U-63557A), is a potent, specific, and orally available thromboxane synthase inhibitor . It was originally developed by Pfizer Inc. for the treatment of various diseases including hypertension, thrombosis, and renal disorders .

Synthesis Analysis

Furegrelate is a synthetic compound that cannot be synthesized by the human body . Several pathways were proposed for the synthesis of Furegrelate sodium salt and related compounds .Molecular Structure Analysis

The empirical formula of Furegrelate sodium is C15H10NNaO3 . It is an achiral, organic molecule containing a pyridine ring and a carboxylic acid group . The compound is a member of the benzofurans and can be found in a variety of forms .Chemical Reactions Analysis

Furegrelate sodium is a thromboxane synthase inhibitor . It acts by specifically inhibiting the thromboxane synthase enzyme .Physical And Chemical Properties Analysis

Furegrelate sodium has a molecular weight of 275.23 . It is not well-soluble in pH-neutral aqueous environments and can therefore pass the lipophilic cell membranes .科学研究应用

药代动力学和分布

富格雷酸钠是一种血栓素合成酶抑制剂,其在正常人中的药代动力学和分布已得到研究。研究表明,它被迅速吸收,Tmax 为 1.0-1.7 小时,主要由肾脏消除。了解这一点对于其在治疗高血压、血栓形成和肾脏疾病等疾病中的潜在应用至关重要 (Lakings 等人,2004)。

对血栓素合成的影响

在一项涉及正常志愿者的研究中,富格雷酸钠显示出显着抑制血栓素合成的作用。这种抑制作用是其潜在治疗应用的关键因素,尤其是在血栓素产生过多成为关注点的疾病中 (Mohrland、Vander Lugt 和 Lakings,2006)。

在肺动脉高压中的应用

富格雷酸钠在治疗肺动脉高压 (PAH) 中的作用在新生仔猪模型中得到评估。研究表明,富格雷酸可以通过保持肺血管结构的完整性来抑制缺氧诱导的 PAH 的发展 (Hirenallur-S 等人,2012)。

对前列腺素合成和肺栓塞的影响

富格雷酸在大鼠肺栓塞期间对前列腺素合成的影响进行了测试。据观察,富格雷酸对血栓素合酶的抑制作用导致肺栓塞后心脏功能改善和肺泡无效腔减少 (Jones 等人,2003)。

作用机制

Target of Action

Furegrelate Sodium primarily targets the enzyme Thromboxane A2 Synthase . This enzyme plays a crucial role in the synthesis of Thromboxane A2, a compound known for promoting platelet aggregation and acting as a vasoconstrictor .

Mode of Action

Furegrelate Sodium acts as an enzyme inhibitor . It binds to Thromboxane A2 Synthase, preventing the normal substrate-enzyme combination and the catalytic reaction . By inhibiting this enzyme, Furegrelate Sodium negates the effects of Thromboxane A2, thereby preventing it from acting like a vasoconstrictor .

Biochemical Pathways

The inhibition of Thromboxane A2 Synthase by Furegrelate Sodium affects the Arachidonic Acid Metabolism pathway . This pathway is responsible for the production of various eicosanoids, including Thromboxane A2. By inhibiting the synthesis of Thromboxane A2, Furegrelate Sodium can prevent platelet aggregation and vasoconstriction .

Pharmacokinetics

Furegrelate Sodium is orally administrable and is rapidly absorbed in the blood . It has a bioavailability of 80-90% . The compound has an apparent terminal disposition rate constant of 0.12 – 0.17 h-1 . It is primarily eliminated by the kidneys, with 62-78% of the dose excreted as the parent drug . After multiple-dose oral administration, no apparent change in the absorption, disposition, and elimination kinetics is detected .

Result of Action

The inhibition of Thromboxane A2 Synthase by Furegrelate Sodium results in the prevention of several diseases involving thrombosis, the occurrence of blood clots that block veins or arteries . This is due to the reduced production of Thromboxane A2, which is known for promoting platelet aggregation and acting as a vasoconstrictor .

属性

IUPAC Name |

sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTIPIZROJAKOJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045226 | |

| Record name | Furegrelate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furegrelate sodium | |

CAS RN |

85666-17-7 | |

| Record name | Furegrelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furegrelate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUREGRELATE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F11B27M90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Furegrelate sodium exert its therapeutic effect? What are the downstream consequences of its action?

A1: Furegrelate sodium acts as a selective inhibitor of Thromboxane A2 (TXA2) synthase [, , ]. TXA2, a metabolite of arachidonic acid, is a potent vasoconstrictor and platelet aggregator. By inhibiting TXA2 synthase, Furegrelate sodium prevents the formation of TXA2, ultimately reducing vasoconstriction and platelet aggregation [, ]. This mechanism is believed to be beneficial in conditions such as post-traumatic ischemia and pulmonary embolism [, ].

Q2: What is the role of Furegrelate sodium in angiogenesis and tumor metastasis?

A2: Research suggests that Furegrelate sodium may play a role in inhibiting angiogenesis (formation of new blood vessels) and tumor metastasis []. TXA2, the synthesis of which is inhibited by Furegrelate sodium, appears to be involved in endothelial cell migration, a crucial process in angiogenesis. Studies have demonstrated that inhibiting TXA2 synthesis using Furegrelate sodium reduces endothelial cell migration stimulated by factors like VEGF and bFGF, ultimately hindering angiogenesis and potentially limiting tumor metastasis [].

Q3: How does Furegrelate sodium compare to other anti-inflammatory drugs, particularly cyclooxygenase (COX) inhibitors, in treating conditions like pulmonary embolism?

A3: Both Furegrelate sodium, a selective Thromboxane A2 synthase inhibitor, and COX-1/2 inhibitors, such as Ketorolac, have been investigated for their effects on pulmonary gas exchange and heart function during pulmonary embolism []. While both drug classes effectively reduce thromboxane B2 (TxB2) levels, indicating successful inhibition of the arachidonic acid pathway, they exhibit different effects on heart function. Ketorolac increased both mean arterial pressure and left ventricular pressure, while Furegrelate sodium only improved right ventricular pressure []. This suggests potential differences in their cardiovascular effects and highlights the need for careful consideration when selecting the appropriate treatment strategy.

Q4: What is known about the pharmacokinetic profile of Furegrelate sodium in humans?

A4: Furegrelate sodium exhibits good oral bioavailability with a Tmax of approximately 1 hour and a half-life ranging from 3.5 to 5 hours []. It undergoes minimal metabolism and is primarily eliminated through renal excretion of the parent compound []. Dosage adjustments may be necessary for patients with renal impairment to avoid potential accumulation and toxicity.

Q5: Are there any known instances where Furegrelate sodium administration resulted in adverse effects?

A5: While Furegrelate sodium is generally well-tolerated, research suggests that high doses (30 mg/kg IV) might exacerbate cerebral hemorrhage following traumatic brain injury in mice []. This observation underscores the importance of careful dose optimization to maximize therapeutic benefit while minimizing potential risks, especially in specific patient populations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B1674199.png)

![methyl (2S)-2-[2,6-dimethyl-N-(1,2-oxazole-5-carbonyl)anilino]propanoate](/img/structure/B1674204.png)